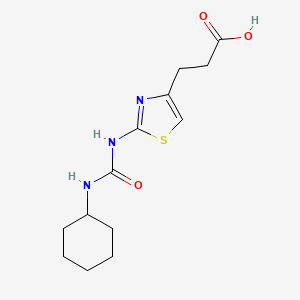
N-(3-Acetylphenyl)-2-(N-cyano-4-methoxyanilino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Acetylphenyl)-2-(N-cyano-4-methoxyanilino)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-(3-acetylphenyl)-2-(4-methoxyphenylamino)acetamide or NAPA. It is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents. NAPA has been extensively studied for its potential use in drug development, particularly as an anticancer agent.
作用机制
The mechanism of action of NAPA is not fully understood. However, it is believed that NAPA exerts its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and angiogenesis. NAPA has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix. MMPs play a crucial role in tumor invasion and metastasis. Inhibition of MMP activity by NAPA may, therefore, inhibit tumor invasion and metastasis.
Biochemical and Physiological Effects:
NAPA has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, NAPA has been shown to exhibit anti-inflammatory and antioxidant activity. NAPA has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase activity by NAPA may, therefore, have potential therapeutic applications in the treatment of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of NAPA is its potent anticancer activity against various cancer cell lines. NAPA has also been shown to exhibit anti-inflammatory and antioxidant activity, which may have potential therapeutic applications in the treatment of various diseases. However, one of the limitations of NAPA is its low solubility in water, which may make it difficult to administer in vivo.
未来方向
There are several future directions for research on NAPA. One potential direction is to investigate the use of NAPA in combination with other anticancer agents to enhance its antitumor activity. Another potential direction is to investigate the use of NAPA in the treatment of other diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of NAPA and its potential applications in drug development.
合成方法
The synthesis of NAPA involves the reaction of 3-acetylphenylacetic acid with 4-methoxyaniline in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting product is then treated with cyanogen bromide to yield N-(3-Acetylphenyl)-2-(N-cyano-4-methoxyanilino)acetamide. The overall yield of this synthesis method is approximately 50%.
科学研究应用
NAPA has been extensively studied for its potential use in drug development, particularly as an anticancer agent. Several studies have shown that NAPA exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. NAPA has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis in cancer cells.
属性
IUPAC Name |
N-(3-acetylphenyl)-2-(N-cyano-4-methoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-13(22)14-4-3-5-15(10-14)20-18(23)11-21(12-19)16-6-8-17(24-2)9-7-16/h3-10H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWSRLBATVSWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(C#N)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Acetylphenyl)-2-(N-cyano-4-methoxyanilino)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2775492.png)
![1-[1-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxycarbonyl-5-methyl-2-oxo-3H-pyrrol-3-yl]-N-methylmethanimine oxide](/img/structure/B2775493.png)
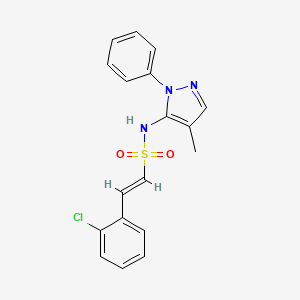
![Methyl 2-(3-(ethylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2775496.png)
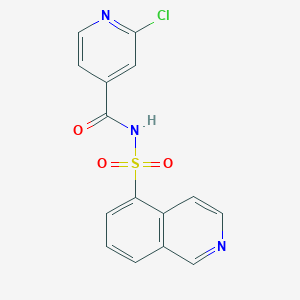

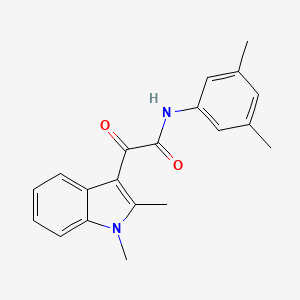
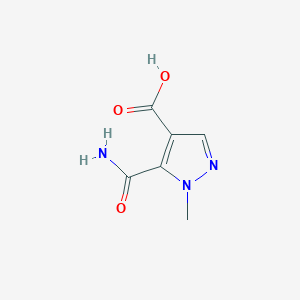
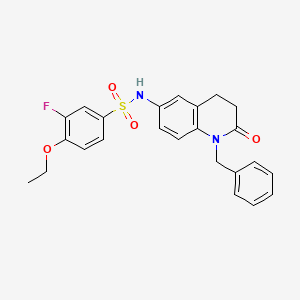
![(Z)-2-Cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2775508.png)

![N-(3-methoxybenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2775512.png)
![N,1-bis(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2775513.png)
